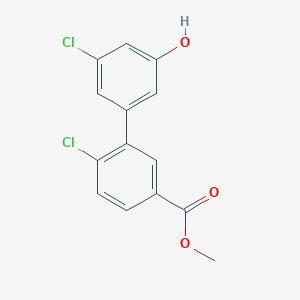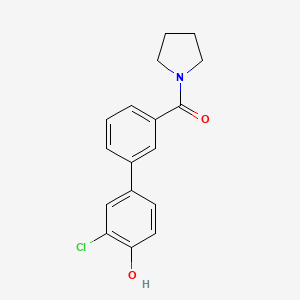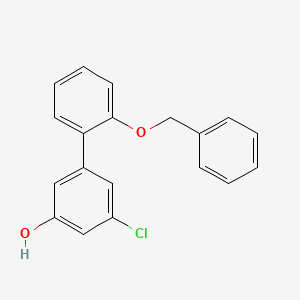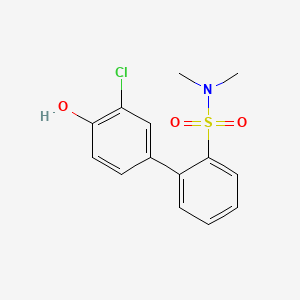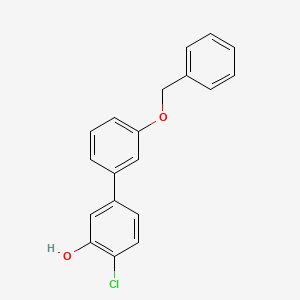
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% (5-BPCP) is a synthetic phenolic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 181-183°C. 5-BPCP is soluble in water, alcohols, and other organic solvents. This compound is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has a variety of scientific research applications. It is used in the study of the effects of environmental pollutants on plant growth. It is also used in the study of the effects of drugs on the central nervous system. Additionally, it is used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system.
Mécanisme D'action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is not fully understood. It is believed to be a strong inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it is believed to act as an agonist at serotonin receptors, which are involved in regulating mood, sleep, and appetite.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models. Additionally, it has been found to reduce inflammation and to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has a variety of advantages and limitations for lab experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, it is not approved for human use and should only be used in laboratory studies.
Orientations Futures
There are several future directions for research involving 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%. These include further research into its mechanism of action, its effects on various physiological and biochemical processes, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as an environmental pollutant, its potential toxicity, and its potential interactions with other drugs and compounds. Finally, further research could be conducted into its potential use in drug development and its potential use as a diagnostic tool.
Méthodes De Synthèse
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is synthesized through a two-step reaction. First, 2-chlorophenol is reacted with benzyl bromide in the presence of sodium hydroxide to form the intermediate, benzyloxy-2-chlorophenol. This intermediate is then reacted with sodium hydroxide to form 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKCJIFUJNXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686195 |
Source


|
| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-86-4 |
Source


|
| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



